4-(2-aminophenyl)benzoic Acid

Description

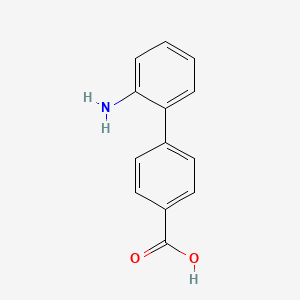

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEDDMZOIILSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378214 | |

| Record name | 2'-aminobiphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5730-77-8 | |

| Record name | 2′-Amino[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5730-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-aminobiphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 2 Aminophenyl Benzoic Acid

Established Synthetic Routes to 4-(2-aminophenyl)benzoic Acid and Structurally Related Precursors

The synthesis of biphenyl (B1667301) compounds like this compound often begins with the creation of precursors that already contain one or both of the desired functional groups, or groups that can be easily converted to them. A common strategy involves the reduction of a nitro group to an amine. For instance, the precursor 4'-(nitro)[1,1'-biphenyl]-2-carboxylic acid can be reduced to the target compound. guidechem.com This reduction is frequently accomplished using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). researchgate.net

Another established approach involves the reaction of o-phenylenediamine (B120857) with p-aminobenzoic acid in the presence of a strong dehydrating agent like polyphosphoric acid (PPA), which can yield related benzimidazole (B57391) structures with high efficiency. tuiasi.ro While not a direct synthesis of the target compound, this illustrates classical condensation methods used for structurally similar precursors. The synthesis of aminobenzoic acid precursors themselves often starts from simpler aromatic compounds. For example, the synthesis of 4-aminobenzoic acid can be achieved by the oxidation of the methyl group of p-toluidine, followed by nitration and subsequent reduction. youtube.com

Novel and Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing the biphenyl backbone, providing greater control over the final product's structure and purity.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds, particularly for creating the Csp²-Csp² bond that defines the biphenyl scaffold. libretexts.org These reactions are valued for their mild conditions and high tolerance for various functional groups, making them ideal for complex molecules. nobelprize.org

The Suzuki coupling reaction is a prominent method, involving the reaction of an organoboron reagent (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. nobelprize.orgwikipedia.org For the synthesis of this compound, this could involve coupling 2-aminophenylboronic acid with 4-halobenzoic acid, or vice-versa. The advantages of the Suzuki reaction include the commercial availability of many organoboron reagents and its suitability for large-scale synthesis. wikipedia.org

The Stille reaction is another key method, which couples an organohalide with an organotin compound using a palladium catalyst. libretexts.org The mechanism typically begins with the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetallation with the organotin reagent and reductive elimination to yield the biphenyl product. libretexts.org

Other notable palladium-catalyzed reactions include the Negishi coupling (using organozinc reagents) and the Heck coupling. nobelprize.orgnih.gov These methods provide a robust toolbox for chemists to assemble substituted biphenyls with high precision. nih.govnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction Name | Organometallic Reagent | Coupling Partner | Key Advantages |

| Suzuki Coupling | Organoboron (e.g., boronic acid) | Organohalide | Mild conditions, high functional group tolerance, commercial availability of reagents. nobelprize.orgwikipedia.org |

| Stille Coupling | Organotin | Organohalide | Effective for Csp²-Csp² bond formation, well-understood mechanism. libretexts.org |

| Negishi Coupling | Organozinc | Organohalide | Important method for creating carbon-carbon single bonds. nobelprize.org |

| Kumada Coupling | Grignard Reagent (Organomagnesium) | Organohalide | Provides access to tri-ortho-substituted biaryls. nih.govnih.gov |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of aminophenyl benzoic acid synthesis, this can involve using less toxic solvents, developing catalyst-free reactions, or employing more efficient catalysts to minimize waste. For example, some modern methods allow for one-pot chemo- and regioselective synthesis under mild conditions, which aligns with green chemistry goals by reducing separation steps and energy consumption. nih.gov The use of water as a solvent or performing reactions under supercritical CO2 conditions, as seen in the synthesis of related hydroxy-aminobenzoic acids, are other examples of greener approaches. google.com

Chemo- and regioselectivity are crucial for synthesizing specific isomers and analogs of this compound. This means controlling which functional groups react (chemoselectivity) and at which position on the molecule they react (regioselectivity). Palladium-catalyzed cross-coupling reactions can be highly selective. For instance, by choosing appropriate starting materials like 1,2-dihalobenzenes, sequential cross-coupling reactions can be performed to introduce different groups at specific positions, leading to tri-ortho-substituted biaryls in a controlled manner. nih.govnih.gov The development of selective methods is essential for creating libraries of analogs for applications such as drug discovery, where the precise placement of functional groups can dramatically alter biological activity. nih.govnih.gov

Scalable and Efficient Production Methods for this compound in Laboratory Settings

For laboratory-scale production, efficiency and scalability are key considerations. A scalable synthesis route should use readily available and inexpensive starting materials, involve a minimal number of steps, and produce high yields of a product that is easy to purify. google.com While complex multi-step syntheses may be suitable for initial discovery, industrial and larger-scale laboratory production often favors more streamlined processes. For example, a process for producing 4-aminosalicylic acid from m-aminophenol was optimized to achieve yields of around 90%, a significant improvement over previous methods that yielded only 40-45%. google.com Such optimizations, which might involve adjusting reaction temperatures, pressures, and catalysts, are critical for making a synthesis practical and cost-effective. google.comgoogle.com

Enantioselective Synthesis of Chiral Analogs of this compound

While this compound itself is not chiral, introducing certain substituents can create chiral centers or axial chirality, resulting in enantiomers. The synthesis of a single enantiomer is often critical in pharmaceutical chemistry. Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations. researchgate.net For instance, the combination of photoredox catalysis with a chiral acid catalyst has been used for the enantioselective Minisci-type addition to create chiral quinoline (B57606) derivatives with high stereoselectivity. researchgate.net Another approach involves using chiral bases, such as cinchona alkaloids, to catalyze reactions enantioselectively, as demonstrated in the synthesis of chiral azetidinones. nih.gov These advanced methods allow for the precise construction of stereochemically defined molecules that are analogs of the parent compound.

Derivatization and Chemical Modification of 4 2 Aminophenyl Benzoic Acid

Functionalization of the Carboxylic Acid Moiety of 4-(2-aminophenyl)benzoic Acid

The carboxylic acid group is a versatile handle for derivatization through various reactions.

Esterification of this compound can be achieved by reacting it with alcohols in the presence of an acid catalyst. For instance, the reaction of 4-aminobenzoic acid with ethanol, catalyzed by concentrated sulfuric acid, yields ethyl 4-aminobenzoate. chegg.comyoutube.com This process is a classic example of Fischer esterification, a reversible reaction where the equilibrium can be shifted towards the product by removing water. youtube.comiajpr.com Polyethylene glycol (PEG) esters of 4-aminobenzoic acid have also been synthesized and utilized as pegylation reagents for modifying biologically active proteins. rsc.org

Amide bond formation represents another key functionalization strategy. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. For example, biphenyl-2-carboxylic acid can be treated with thionyl chloride to form biphenyl-2-carbonyl chloride, which then reacts with 4-aminobenzoic acid in the presence of a base like N,N-dimethylaniline to yield 4-[(biphenyl-2-ylcarbonyl)amino]benzoic acid. chemicalbook.com The formation of amide bonds is a fundamental reaction in peptide synthesis and can be facilitated by various coupling reagents. umich.eduyoutube.com

Table 1: Examples of Esterification and Amide Bond Formation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 4-Aminobenzoic acid | Ethanol | Ethyl 4-aminobenzoate | Esterification |

| Biphenyl-2-carboxylic acid | 4-Aminobenzoic acid | 4-[(Biphenyl-2-ylcarbonyl)amino]benzoic acid | Amide Bond Formation |

The carboxylic acid group of this compound can be converted into more reactive intermediates like anhydrides and acyl halides. Acyl halides, as mentioned previously, are readily prepared by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comumich.edu These acyl halides are highly reactive acylating agents.

Acid anhydrides can be formed from carboxylic acids, though this is less common for monofunctional aromatic acids like this one unless it's a mixed anhydride. These derivatives serve as important precursors for a variety of subsequent chemical transformations.

Functionalization of the Amino Group of this compound

The primary amino group on the this compound molecule offers another site for diverse chemical modifications.

The amino group can undergo acylation reactions with acylating agents such as acyl chlorides or acid anhydrides to form amides. This reaction is fundamental in organic synthesis. Alkylation of the amino group can also be achieved, introducing alkyl substituents to the nitrogen atom. ontosight.ai These reactions modify the electronic properties and steric bulk around the amino group.

The primary amino group of this compound readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. nih.govwikipedia.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. lumenlearning.comlibretexts.org The formation of Schiff bases is a versatile method for creating new C=N bonds and has been extensively used to synthesize a wide range of derivatives. rjptonline.orgresearchgate.net For example, 4-aminobenzoic acid can be reacted with various substituted aldehydes to produce a library of Schiff base compounds. mdpi.comnih.gov The reaction is reversible and the rate is often optimal at a slightly acidic pH. lumenlearning.com

Table 2: Examples of Schiff Base Formation Reactions

| Amine Reactant | Carbonyl Reactant | Product Type |

| 4-(2-Aminophenyl)morpholine | Substituted Aldehydes | Schiff Base |

| 4-Aminobenzoic acid | Salicylaldehydes | Schiff Base |

| 4-Aminobenzoic acid | 5-Nitrofuranfural | Schiff Base |

Modification of the Biphenyl (B1667301) Core of this compound

While functionalization of the carboxylic acid and amino groups is more common, the biphenyl core of this compound can also be modified. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially introduce additional functional groups onto the phenyl rings. The position of substitution would be directed by the existing amino and carboxyl groups. However, these reactions must be carefully controlled to avoid undesired side reactions or polymerization. The directing effects of the amino group (ortho-, para-directing) and the carboxylic acid group (meta-directing) would influence the regioselectivity of such substitutions.

Electrophilic Aromatic Substitution Reactions on the Biphenyl System

The reactivity of the biphenyl system in this compound towards electrophiles is governed by the combined electronic effects of the amino (-NH₂) and carboxylic acid (-COOH) substituents. The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the carboxylic acid group is a deactivating group, directing electrophiles to the meta position.

In this specific compound, the two rings are in competition. The phenyl ring containing the -NH₂ group (the aminophenyl ring) is strongly activated, while the ring bearing the -COOH group (the benzoyl ring) is deactivated. umich.edu Consequently, electrophilic aromatic substitution (EAS) is overwhelmingly directed towards the activated aminophenyl ring. The potential sites for substitution are the positions ortho and para to the amino group.

Key considerations for EAS on this compound include:

Regioselectivity: The primary sites of electrophilic attack are the C-3' and C-5' positions (ortho to the -NH₂ group) and the C-6' position (para to the biphenyl linkage, but ortho to the -NH₂). Steric hindrance may influence the ratio of ortho to para substitution.

Reaction Conditions: Due to the high reactivity of the activated ring, milder reaction conditions are often required to prevent polysubstitution or oxidation, especially of the amino group.

Below is a table summarizing potential electrophilic aromatic substitution reactions on this compound.

| Reaction Type | Typical Reagents | Expected Major Product(s) | Notes |

| Nitration | Dilute HNO₃ | 4-(2-amino-3-nitrophenyl)benzoic acid and 4-(2-amino-5-nitrophenyl)benzoic acid | The strong activating effect of the amino group directs the nitro group to the ortho positions on the same ring. youtube.com |

| Halogenation | Br₂ in CH₃COOH or SO₂Cl₂ | 4-(2-amino-3-bromophenyl)benzoic acid and 4-(2-amino-5-bromophenyl)benzoic acid | Reaction proceeds readily on the activated ring. Lewis acid catalysts may not be necessary. |

| Sulfonation | Fuming H₂SO₄ | 4-(2-amino-5-sulfophenyl)benzoic acid | Sulfonation typically favors the para position relative to the activating group, but ortho substitution is also possible. |

| Friedel-Crafts Alkylation/Acylation | Not generally recommended | Complex mixture of products | The amino group can react with the Lewis acid catalyst, deactivating the ring and leading to undesirable side reactions. |

Further Cross-Coupling Reactions at the Biphenyl Core

The biphenyl core of this compound can be further functionalized using cross-coupling reactions. While the molecule itself is often synthesized via cross-coupling, it can serve as a substrate for subsequent coupling reactions to build more complex molecular frameworks. These reactions typically involve the conversion of one of the existing functional groups or the activation of a C-H bond.

One prominent strategy is decarboxylative cross-coupling , where the carboxylic acid group is replaced by another functional group. wikipedia.org This reaction transforms the C-COOH bond into a new C-C, C-N, C-S, or C-P bond, offering a powerful tool for diversification. wikipedia.org

Another approach involves modifying the amino group, for instance, by converting it into a diazonium salt, which can then participate in reactions like the Sandmeyer or Heck reaction. Alternatively, the C-H bonds on the aromatic rings can be directly functionalized through C-H activation strategies, often directed by one of the existing functional groups.

The table below outlines plausible cross-coupling strategies.

| Coupling Strategy | Reaction Type | Typical Reagents & Catalyst | Potential Product Type |

| Decarboxylative Coupling | Biaryl Synthesis | Aryl Halide, Pd or Cu catalyst, Base, Oxidant | Terphenyl or higher polyphenyl systems |

| C-N Bond Formation | Buchwald-Hartwig Amination | (After conversion of -COOH to a halide) Amine, Pd catalyst, Ligand, Base | Introduction of a second amino functionality |

| C-H Activation/Arylation | Direct Arylation | Aryl Halide, Pd catalyst, Ligand | Direct attachment of new aryl groups to the biphenyl core |

Synthesis of Polymeric and Supramolecular Derivatives from this compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, makes it an excellent AB-type monomer for the synthesis of polymers and a building block for designing intricate supramolecular structures.

Polymeric Derivatives

The most direct polymerization pathway for this compound is through condensation polymerization to form polyamides. In this process, the amino group of one monomer molecule reacts with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water. csbsju.edu This step-growth polymerization can be repeated to generate long-chain aromatic polyamides (aramids).

The resulting polymer would feature a repeating unit where the biphenyl structures are linked head-to-tail by amide functional groups. Such aramids are known for their high thermal stability and mechanical strength, properties conferred by the rigid aromatic backbone and strong intermolecular hydrogen bonding between the amide linkages. The synthesis can be achieved through direct thermal polycondensation or by first activating the carboxylic acid group (e.g., as an acid chloride) to facilitate the reaction under milder conditions. csbsju.edu

Supramolecular Derivatives

Beyond covalent polymerization, this compound is adept at forming ordered, non-covalent supramolecular assemblies . These structures are governed by specific intermolecular interactions. nih.gov

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor and readily forms highly stable, centrosymmetric dimers with neighboring molecules. researchgate.net In this arrangement, two molecules are held together by a pair of O-H···O hydrogen bonds. The amino group can also participate as a hydrogen bond donor, potentially forming N-H···O or N-H···N bonds with adjacent molecules, leading to extended one-dimensional chains or two-dimensional sheets. mdpi.com

Salt Formation: In the presence of a stronger acid or base, the molecule can form a salt. For instance, protonation of the amino group or deprotonation of the carboxylic acid group can lead to ionic interactions (salt bridges) that drive the assembly of complex structures. nih.gov

The interplay of these non-covalent forces allows this compound to self-assemble into well-defined, higher-order structures, a key principle in crystal engineering and the development of functional organic materials.

Mechanistic and Reactivity Studies of 4 2 Aminophenyl Benzoic Acid

Reaction Pathways and Transformation Mechanisms Involving 4-(2-aminophenyl)benzoic Acid

The reactivity of this compound is primarily centered around the two functional groups: the amino group on one phenyl ring and the carboxylic acid group on the other. The spatial arrangement of these groups across the biphenyl (B1667301) scaffold allows for specific intramolecular reactions, the most notable of which is the Pschorr cyclization. This reaction serves as a classic pathway to synthesize phenanthridine (B189435) derivatives.

The mechanism of the Pschorr cyclization begins with the diazotization of the primary aromatic amine. wikipedia.orgthieme.de The starting material, this compound, is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺). wikipedia.org

Step 1: Diazotization The amine nitrogen acts as a nucleophile, attacking the nitrosonium ion (N≡O⁺) generated from nitrous acid. A series of proton transfers and elimination of a water molecule leads to the formation of the stable aryldiazonium cation. wikipedia.org

Step 2: Radical Generation The key step in the Pschorr cyclization is the reductive decomposition of the diazonium salt, which is typically initiated by a copper(I) catalyst or copper powder. thieme.de The copper catalyst facilitates a single-electron transfer to the diazonium ion, leading to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive aryl radical. wikipedia.orgthieme.de

Step 3: Intramolecular Cyclization The newly formed radical, located on the phenyl ring that originally bore the amino group, rapidly attacks the adjacent phenyl ring in an intramolecular fashion. This ring-closure step forms a new six-membered ring, creating the core structure of phenanthridine and a new radical intermediate. wikipedia.orgthieme.de

Kinetic and Thermodynamic Parameters of Reactions Mediated by or Involving this compound

Specific experimental kinetic and thermodynamic parameters for reactions involving this compound are not extensively documented in publicly available literature. However, the general principles of the Pschorr cyclization allow for a qualitative discussion of the factors governing the reaction's rate and feasibility.

Rate of Diazotization: The initial formation of the diazonium salt is typically fast.

Decomposition of the Diazonium Salt: The rate-determining step is often the reductive cleavage of the C-N bond to form the aryl radical. The stability of the diazonium salt and the efficiency of the catalyst (e.g., copper) are crucial. The use of a catalyst is essential as the uncatalyzed thermal decomposition often leads to lower yields and side products. researchgate.net

Rate of Intramolecular Cyclization: The radical cyclization step is generally very fast, with a rate constant that depends on the proximity and relative orientation of the radical center and the aromatic ring to be attacked.

Thermodynamic Considerations: The thermodynamic driving force for the Pschorr cyclization is significant. Key contributing factors include:

Formation of Nitrogen Gas: The extrusion of dinitrogen (N₂) is a highly favorable process due to the exceptional stability of the N≡N triple bond, making this step essentially irreversible.

While precise values are unavailable, the reaction is known to proceed effectively, albeit with yields that can be variable depending on the specific reaction conditions and the presence of substituents on the aromatic rings. researchgate.net

Intramolecular Cyclization and Condensation Reactions of this compound

The bifunctional nature of this compound makes it an ideal substrate for intramolecular cyclization reactions, leading to the formation of rigid, tricyclic heterocyclic structures. The most prominent example of such a reaction is the Pschorr cyclization, which transforms the 2'-aminobiphenyl scaffold into the phenanthridine ring system.

The Pschorr cyclization is an intramolecular variant of the Gomberg-Bachmann reaction. wikipedia.org It proceeds through the copper-catalyzed decomposition of a diazonium salt derived from this compound. The resulting aryl radical undergoes an intramolecular homolytic aromatic substitution to forge a new carbon-carbon bond, creating the fused heterocyclic core. thieme.de The final product of this specific cyclization is phenanthridine-6-carboxylic acid. thieme.de

The general transformation can be summarized as follows:

| Starting Material | Reagents | Key Intermediate | Product | Reaction Type |

| This compound | 1. NaNO₂, HCl 2. Cu catalyst | Aryl radical | Phenanthridine-6-carboxylic acid | Intramolecular Radical Cyclization |

This reaction is a powerful method for synthesizing substituted phenanthridines, which are important structural motifs found in various alkaloids and pharmacologically active compounds. mdpi.com The yield of the Pschorr cyclization can be sensitive to reaction conditions, including the choice of catalyst and solvent. researchgate.netresearchgate.net

Role of this compound as a Precursor in Multi-Step Organic Syntheses

This compound serves as a valuable precursor in multi-step organic syntheses, primarily for the construction of phenanthridine-based heterocyclic systems. Its structure contains the pre-assembled biphenyl backbone, which simplifies the synthetic route to these complex tricyclic molecules by requiring only the formation of the central nitrogen-containing ring.

The synthesis of phenanthridine-6-carboxylic acid via the Pschorr cyclization is a key example of its utility. thieme.deresearchgate.net This product can then be subjected to further chemical modifications. For instance, the carboxylic acid group at the 6-position can be converted into other functional groups such as amides, esters, or can be removed via decarboxylation, providing access to a wide range of substituted phenanthridine derivatives. These derivatives are of significant interest in medicinal chemistry due to their presence in bioactive natural products like fagaronine (B1216394) and nitidine, which exhibit antimalarial and anticancer properties, respectively. mdpi.com

The use of this compound as a starting material represents a strategic approach in heterocyclic synthesis, where a key structural fragment of the target molecule is already present in the precursor, facilitating a more efficient and convergent synthetic pathway.

Computational and Theoretical Investigations of 4 2 Aminophenyl Benzoic Acid

Quantum Chemical Calculations on the Electronic Structure of 4-(2-aminophenyl)benzoic Acid

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of this compound. These ab initio and density functional theory (DFT) methods provide a detailed picture of electron distribution, orbital energies, and molecular geometry.

The three-dimensional structure of this compound is not rigid; rotation can occur around the single bond connecting the two phenyl rings. Density Functional Theory (DFT) is a widely used computational method to determine the preferred conformations of molecules by calculating the potential energy surface. tandfonline.comnih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can map the energy changes associated with the dihedral angle between the aminophenyl and benzoic acid rings.

These studies typically reveal that the molecule's lowest energy state (most stable conformation) is non-planar. A completely planar structure is often disfavored due to steric hindrance between hydrogen atoms on the adjacent rings. By systematically rotating the bond and calculating the energy at each step, a potential energy curve can be generated, identifying the global minimum and rotational energy barriers. The relative energies of different conformers (e.g., syn- and anti-periplanar arrangements of the amine and carboxylic acid groups) can be quantified to understand their population distribution at thermal equilibrium.

Table 1: Hypothetical DFT-Calculated Relative Energies for Different Conformations of this compound

| Dihedral Angle (Aminophenyl vs. Benzoic Acid Ring) | Relative Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 0° | +5.2 | Planar, Sterically Hindered |

| 30° | +1.5 | Twisted |

| 45° | 0.0 | Global Minimum, Most Stable |

| 60° | +1.8 | Twisted |

Note: Data are representative examples to illustrate computational outputs.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.compku.edu.cn Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus governing the molecule's electrophilicity. youtube.compku.edu.cn

For this compound, DFT calculations show that the HOMO density is primarily located on the electron-rich aminophenyl ring, specifically involving the nitrogen lone pair and the π-system. This indicates that this part of the molecule is the primary site for electrophilic attack. The LUMO is generally distributed across the benzoic acid moiety, particularly the π* orbitals of the aromatic ring and the carbonyl group, making it the likely site for nucleophilic attack.

The energies of the HOMO (EHOMO) and LUMO (ELUMO) are used to calculate important reactivity descriptors. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov Other descriptors, such as chemical potential, hardness, and electrophilicity, can be derived from these orbital energies to quantify the molecule's reactivity.

Table 2: Representative Reactivity Descriptors for this compound Derived from FMO Analysis

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO – EHOMO | Indicates chemical reactivity and stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape |

| Chemical Hardness (η) | (ELUMO – EHOMO) / 2 | Resistance to change in electron configuration |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. dovepress.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment, such as in a solvent like water. nih.gov

For this compound, MD simulations can track the fluctuations in the dihedral angle between the phenyl rings, providing a dynamic view of its conformational flexibility. This analysis helps to understand how the molecule samples different shapes at a given temperature.

Furthermore, MD is exceptionally useful for studying intermolecular interactions. nih.govnih.gov Simulations of multiple this compound molecules can reveal how they interact with each other through hydrogen bonding (e.g., between the carboxylic acid group of one molecule and the amino group of another) or π-π stacking of the aromatic rings. Analyses such as the Radial Distribution Function (RDF) can be used to determine the probability of finding neighboring molecules at a certain distance, quantifying the strength and nature of these interactions.

In Silico Prediction of Spectroscopic Properties

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. researchgate.netresearchgate.net DFT calculations are highly effective at predicting vibrational spectra (Infrared and Raman). nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule, such as the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid group, and the C-C stretching modes of the aromatic rings. While calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve excellent agreement. nih.gov

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax) observed experimentally. This analysis helps assign the observed spectral bands to specific electronic transitions, such as π→π* transitions within the aromatic system.

Table 3: Comparison of Hypothetical Experimental and DFT-Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch | 3050 | 3085 | Carboxylic acid |

| N-H stretch (asym) | 3450 | 3490 | Amino group |

| N-H stretch (sym) | 3360 | 3395 | Amino group |

| C=O stretch | 1685 | 1710 | Carboxylic acid |

Note: Calculated values are representative and may require scaling for direct comparison.

Computational Design Principles for Novel Derivatives

The insights gained from computational studies of this compound form the basis for the rational design of new derivatives with modified or enhanced properties. nih.govnih.gov By understanding the relationship between structure and electronic properties, modifications can be introduced in a targeted manner.

For instance, FMO analysis can guide the introduction of substituents to tune the molecule's reactivity. Adding electron-donating groups (e.g., -OCH₃) to the aminophenyl ring would raise the HOMO energy, making the derivative a stronger nucleophile. Conversely, adding electron-withdrawing groups (e.g., -NO₂) to the benzoic acid ring would lower the LUMO energy, increasing its electrophilicity.

Molecular dynamics simulations can be used to predict how structural changes will affect intermolecular interactions and, consequently, physical properties like solubility or crystal packing. researchgate.net For example, introducing additional hydrogen bond donors or acceptors could alter the self-assembly behavior of the molecules in the solid state. In silico screening allows for the rapid evaluation of a virtual library of potential derivatives, predicting their electronic and structural properties before committing to their chemical synthesis, thereby accelerating the discovery process. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-aminophenyl)benzoic acid and its derivatives?

- Methodological Answer :

- Hydrazone Synthesis : Aromatic hydrazones, such as 4-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]benzoic acid, can be synthesized via condensation reactions between benzoic acid derivatives and hydrazines. Yields of 58–70% are achievable under reflux conditions, with purification via recrystallization .

- Pro-Ligand Preparation : Derivatives like 4-{(E)-2-[4-(dimethylamino)phenyl]diazenyl}benzoic acid are synthesized by diazo coupling, followed by structural validation using H NMR and elemental analysis .

- Key Considerations : Optimize solvent choice (e.g., methanol or ethanol), temperature (60–100°C), and stoichiometric ratios to enhance yield and purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- IR Spectroscopy : Identify functional groups (e.g., NH, COOH) via characteristic absorption bands (e.g., 3300 cm for NH stretching) .

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns and aromatic proton environments. For example, para-substituted benzoic acids show distinct splitting in the aromatic region .

- Computational Analysis : Employ density functional theory (DFT) to model electron localization function (ELF) and predict reactivity sites, such as the nucleophilic amino group .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data on the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Studies : Use competitive binding assays to clarify mechanisms. For instance, benzoic acid derivatives competitively inhibit tyrosinase with catechol, as shown by kinetic analyses using ferric chloride indicators .

- Metabolite Identification : Employ HPLC-MS and H NMR to detect oxidation products, such as 4-[[2-(formylamino)acetyl]amino]benzoic acid, which may explain discrepancies in activity profiles .

- Dose-Response Validation : Perform dose-dependent assays to distinguish between true inhibition and solubility artifacts .

Q. How does the electron localization function (ELF) inform the reactivity of this compound derivatives?

- Methodological Answer :

- ELF Analysis : Compute ELF maps to visualize electron-rich regions (e.g., the amino group and carboxylate moiety). These regions are critical for hydrogen bonding in enzyme interactions or metal coordination .

- Reactivity Predictions : Correlate ELF-derived nucleophilicity with experimental outcomes, such as hydrazone formation efficiency or antioxidant activity .

Q. What analytical techniques are critical for detecting benzoic acid derivatives in complex biological matrices?

- Methodological Answer :

- HPLC with UV/Vis Detection : Resolve metabolites like 4-(imidazol-1-yl)benzoic acid using C18 columns and gradient elution (e.g., acetonitrile/water) .

- Competitive Assays : Use ferric chloride to detect free benzoic acid in enzymatic hydrolysis reactions, where inhibition is proportional to benzoic acid concentration .

- High-Resolution MS : Confirm molecular formulas (e.g., CHNO for 4-(2-aminophenyl)-2,4-dioxobutanoic acid) and fragment patterns .

Data Contradiction Analysis

Q. How should researchers address variability in reported synthetic yields of benzoic acid derivatives?

- Methodological Answer :

- Parameter Optimization : Systematically vary reaction time, temperature, and catalyst loading. For example, extending reflux time from 1 to 3 hours may improve yields by 10–15% .

- Purification Protocols : Compare recrystallization (methanol/water) vs. column chromatography (silica gel, ethyl acetate/hexane) to isolate pure products .

- Analytical Cross-Validation : Use melting point analysis and H NMR to confirm compound identity and purity, reducing false yield reports .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.